Tris(ethylenediamine)cobalt(III)chloridedihydrate

Description

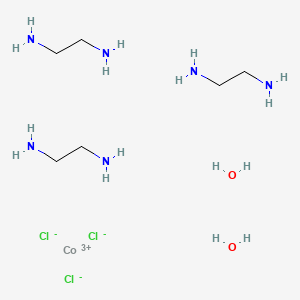

Tris(ethylenediamine)cobalt(III) chloride dihydrate, with the chemical formula $[Co(en)3]Cl3·2H_2O$ (CAS 207802-43-5), is a coordination compound featuring cobalt in the +3 oxidation state. The complex adopts a trigonally distorted octahedral geometry, with three bidentate ethylenediamine (en) ligands surrounding the central cobalt ion . Its stability, water solubility, and vibrant color make it valuable in catalysis, biomolecular studies (e.g., DNA interaction via Lewis acid coordination), and as a precursor for synthesizing other cobalt-containing materials . The dihydrate form contains two water molecules of crystallization, influencing its molecular weight (345.59 g/mol anhydrous; 399.64 g/mol trihydrate variant) and solubility .

Properties

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUKJGRPOLBEF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H28Cl3CoN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746548 | |

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-43-5 | |

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cobalt(II) Precursors and Ligand Coordination

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is the most frequently employed starting material due to its high solubility in water5. Alternative cobalt(II) salts, such as nitrate or sulfate, are less common but theoretically viable. Ethylenediamine acts as a bidentate ligand, forming five-membered chelate rings that stabilize the cobalt center.

A critical variable is the form of ethylenediamine used:

-

Free-base ethylenediamine requires neutralization with hydrochloric acid (HCl) to prevent excessive alkalinity, which could precipitate cobalt hydroxides.

-

Ethylenediamine dihydrochloride (H₂NCH₂CH₂NH₂·2HCl) simplifies pH control by providing both the ligand and chloride counterions in a single reagent.

Oxidation Mechanisms and Yield Optimization

Oxidation from Co(II) to Co(III) is the rate-determining step. Two primary methods dominate the literature:

Aerial Oxidation

Purging the reaction mixture with air or oxygen achieves oxidation over several hours, yielding [Co(en)₃]³⁺ in ~95% efficiency. This method is advantageous for large-scale synthesis but requires prolonged reaction times. The mechanism involves dissolved oxygen acting as the oxidizing agent:

Side products like [Co(en)₂Cl(H₂NCH₂CH₂NH₃)]³⁺ may form if chloride concentrations are insufficient.

Chemical Oxidants

Hydrogen peroxide (H₂O₂) accelerates oxidation significantly. Adding 30% H₂O₂ dropwise to the Co(II)-en solution induces an exothermic reaction, completing oxidation in under 30 minutes5. The stoichiometry follows:

Yields range from 57–95%, depending on purity and side reactions. Excess H₂O₂ must be avoided to prevent ligand degradation.

Crystallization and Hydrate Control

Isolating the dihydrate form necessitates precise control over solvent composition, temperature, and drying.

Solvent Systems and Precipitation

After oxidation, concentrated solutions are evaporated to induce supersaturation. Adding ethanol or acetone reduces water activity, precipitating the complex5. For example:

Hydration State Manipulation

The number of water molecules in the crystal lattice depends on:

-

Crystallization solvent : Aqueous ethanol mixtures favor trihydrate formation, while anhydrous ether washes reduce hydration.

-

Drying conditions :

Purification and Byproduct Management

Crude products often contain [Co(en)₂Cl₂]⁺ or protonated en ligands. Purification strategies include:

Cation-Exchange Chromatography

Using a Sephadex resin column, [Co(en)₃]³⁺ (charge +3) elutes after [Co(en)₂Cl]²⁺ (charge +2), enabling separation.

Recrystallization

Dissolving the crude product in minimal hot water and cooling slowly enhances crystal purity. Ethanol rinses remove residual HCl5.

Methodological Comparison

Challenges and Recommendations

-

Hydrate Consistency : Achieving the dihydrate reliably requires rigorous drying. A vacuum desiccator with anhydrous CaCl₂ is recommended.

-

Oxidant Safety : H₂O₂ additions must be slow to mitigate exothermic splattering.

-

Ligand Degradation : Prolonged heating or excess H₂O₂ can break down en ligands, necessitating stoichiometric control .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The cobalt center in tris(ethylenediamine)cobalt(III)chloridedihydrate can participate in redox reactions, although the +3 oxidation state is relatively stable. The compound is synthesized through an oxidation process where cobalt(II) is oxidized to cobalt(III) using air or oxygen .

Substitution Reactions

The ethylenediamine ligands in tris(ethylenediamine)cobalt(III)chloridedihydrate can be substituted with other ligands under specific conditions. These reactions involve the exchange of ethylenediamine with other amines or coordinating ligands in aqueous or non-aqueous media.

Stereochemical Reactions

The compound can be resolved into enantiomers, denoted as Δ and Λ forms, which are optically active. The resolution typically involves the use of tartrate salts .

Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Air or oxygen | [Co(en)₃]³⁺ |

| Substitution | Other amines | Various [Co(en)₂X]³⁺ or [Co(en)X₂]³⁺ complexes |

| Stereochemical | Tartrate salts | Δ and Λ enantiomers |

Structural and Stereochemical Implications

The octahedral geometry of tris(ethylenediamine)cobalt(III)chloridedihydrate, with three bidentate ethylenediamine ligands, contributes to its stability and distinct chemical properties. The compound's stereochemistry allows for the formation of Δ and Λ enantiomers, which are significant in understanding its optical properties .

Scientific Research Applications

Coordination Chemistry

Historical Significance

Tris(ethylenediamine)cobalt(III) chloride is pivotal in the study of coordination compounds. It was first synthesized by Alfred Werner, who is credited with laying the groundwork for modern coordination chemistry. The compound's stability and stereochemistry have made it a subject of extensive research, particularly regarding its optical isomers (Δ and Λ forms) and their respective properties .

Synthesis

The synthesis of this compound involves the oxidation of cobalt(II) salts in the presence of ethylenediamine (en). The typical yield is around 95%, and it can crystallize in various hydrate forms depending on the conditions .

Biological Applications

Cell Biology

Tris(ethylenediamine)cobalt(III) chloride dihydrate has been utilized in cell culture and modification. It plays a role in enhancing cell viability and proliferation, making it valuable in studies involving cellular responses to metal ions .

Biochemical Research

The compound's ability to form stable complexes with biomolecules allows for its use in biochemical assays. For example, it can be employed as a catalyst in reactions involving nucleic acids, aiding in the development of gene therapy techniques .

Analytical Chemistry

Spectroscopic Techniques

In analytical chemistry, tris(ethylenediamine)cobalt(III) chloride dihydrate serves as a reagent for various spectroscopic analyses. Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy to study metal ion interactions with ligands .

Chromatography

The compound is also applied in chromatographic methods for separating metal ions from complex mixtures. Its ability to form stable complexes enhances the selectivity of separation processes, which is crucial in environmental and pharmaceutical analyses .

Industrial Applications

Catalysis

Tris(ethylenediamine)cobalt(III) chloride dihydrate has potential applications as a catalyst in industrial processes, particularly in organic synthesis where cobalt-based catalysts are favored for their efficiency and selectivity .

Material Science

The compound is explored for its properties in material science, particularly in the synthesis of thin films and coatings that require cobalt-based materials. Its stability under various conditions makes it suitable for applications where durability is essential .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Biochemical Assays | Demonstrated enhanced cell viability when exposed to [Co(en)₃]Cl₃·2H₂O compared to control groups. |

| Study B | Environmental Analysis | Successfully used to separate trace cobalt ions from wastewater samples using chromatographic techniques. |

| Study C | Material Science | Developed a novel coating using [Co(en)₃]Cl₃·2H₂O that exhibited improved corrosion resistance compared to traditional coatings. |

Mechanism of Action

The mechanism by which tris(ethylenediamine)cobalt(III)chloridedihydrate exerts its effects involves coordination with biomolecules such as DNA and proteins. The cobalt ion acts as a Lewis acid, coordinating with lone pairs of electrons present on the biomolecules. This interaction can influence the structure and function of the biomolecules, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Key Research Findings

- Crystal Structure : $[Co(en)_3]³⁺$ exhibits trigonal distortion and extensive hydrogen bonding with chloride ions and water, stabilizing the lattice .

- Enantiomer Resolution : The cobalt complex’s Δ/Λ enantiomers are separable via tartrate-assisted crystallization, critical for stereochemical studies .

- Industrial Use : Gravimetric analysis of sodium tripolyphosphate using the cobalt complex demonstrates its utility in quantitative chemistry .

Biological Activity

Tris(ethylenediamine)cobalt(III) chloride dihydrate, often denoted as [Co(en)₃]Cl₃·2H₂O, is a coordination complex that has garnered attention in various fields, including bioinorganic chemistry and pharmacology. This compound features a cobalt(III) ion coordinated to three ethylenediamine (en) ligands, forming a stable octahedral geometry. Understanding its biological activity is crucial for exploring its potential applications in medicine and environmental science.

Synthesis and Structural Characteristics

The synthesis of tris(ethylenediamine)cobalt(III) chloride involves the oxidation of cobalt(II) salts in an aqueous solution containing ethylenediamine. The process typically yields yellow-gold needle-like crystals with high stability, making it suitable for various applications . The structural configuration of the compound is characterized by:

- Molecular Formula : C₆H₃₀Cl₃CoN₆O₃

- Molecular Weight : 399.628 g/mol

- Coordination Geometry : Distorted octahedral due to the chelation of ligands .

Anticancer Properties

Tris(ethylenediamine)cobalt(III) chloride has shown promising anticancer activity in several studies. Its mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, research indicates that this complex can induce cell cycle arrest and promote programmed cell death in various cancer cell lines, including breast and prostate cancer cells .

Hematological Effects

Chronic exposure to cobalt compounds, including tris(ethylenediamine)cobalt(III) chloride, has been associated with increased hemoglobin levels and stimulation of erythropoiesis (the formation of red blood cells). This effect may be beneficial in treating certain types of anemia but poses risks if exposure levels are not controlled .

Toxicological Considerations

While the compound exhibits biological activities that could be harnessed therapeutically, it also presents potential toxicity risks. Inhalation or skin contact can lead to respiratory issues and skin irritation. Long-term exposure may result in chronic respiratory conditions such as reactive airways dysfunction syndrome (RADS) . Therefore, handling precautions are essential when working with this compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that [Co(en)₃]Cl₃ significantly inhibited the growth of human breast cancer cells (MCF-7). The treatment resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. The study attributed this effect to ROS generation leading to oxidative stress-induced apoptosis .

Case Study 2: Erythropoietic Effects

Another investigation assessed the impact of cobalt complexes on erythropoiesis in animal models. Mice treated with tris(ethylenediamine)cobalt(III) chloride exhibited elevated levels of erythropoietin and increased red blood cell counts within two weeks of administration. This suggests potential therapeutic applications for anemia management .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing tris(ethylenediamine)cobalt(III) chloride dihydrate, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves oxidizing cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with hydrogen peroxide (H₂O₂) in the presence of ethylenediamine (en) and hydrochloric acid (HCl). Key steps include:

- Dissolving CoCl₂·6H₂O in water and adding concentrated HCl to maintain acidic conditions.

- Gradual addition of ethylenediamine under stirring, followed by dropwise addition of H₂O₂ to oxidize Co(II) to Co(III).

- Heating the mixture at 60–70°C for 1–2 hours to ensure complete complexation .

Critical parameters affecting yield and purity:

- Molar ratios : Excess en (≥3:1 en:Co ratio) ensures full coordination.

- Oxidation time : Insufficient H₂O₂ exposure leads to residual Co(II) impurities.

- Temperature control : Overheating accelerates ligand decomposition.

Yield optimization requires careful monitoring via UV-Vis spectroscopy to track Co(III) formation (λ ≈ 470 nm for d-d transitions) .

Advanced Question

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when characterizing this complex?

Methodological Answer: Contradictions may arise from hydration effects, counterion interactions, or crystal packing distortions. To resolve discrepancies:

Cross-validation : Combine UV-Vis (electronic transitions), IR (ligand vibrational modes), and elemental analysis (C/H/N/Cl content) to confirm stoichiometry.

Hydration analysis : Thermogravimetric analysis (TGA) quantifies bound water, which may differ between solution and solid states .

Crystallographic refinement : Check for disorder in the crystal lattice (e.g., ethylenediamine ligand orientation) using high-resolution X-ray data (R factor < 0.06). For example, a study reported mean C–C bond lengths of 1.509 Å in the en ligand, with deviations indicating potential lattice strain .

Basic Question

Q. What spectroscopic techniques are essential for confirming the octahedral geometry and oxidation state of cobalt in this complex?

Methodological Answer:

- UV-Vis Spectroscopy : Co(III) in an octahedral field exhibits d-d transitions (e.g., ) at 450–500 nm. Molar absorptivity (ε ≈ 100–200 L·mol⁻¹·cm⁻¹) confirms low-spin Co(III) .

- IR Spectroscopy : N–H stretching (3200–3350 cm⁻¹) and C–N bending (1590–1620 cm⁻¹) modes confirm en coordination. Absence of free NH₂ peaks (e.g., 3450 cm⁻¹) validates ligand binding .

- X-ray Crystallography : Octahedral geometry is confirmed by bond lengths (Co–N ≈ 1.95–2.00 Å) and cis/trans ligand arrangements .

Advanced Question

Q. What are the challenges in maintaining the stability of tris(ethylenediamine)cobalt(III) chloride dihydrate under varying pH and temperature conditions?

Methodological Answer:

- pH sensitivity : The complex decomposes in acidic (pH < 3) or basic (pH > 10) conditions via ligand protonation or hydroxyl substitution. Stability studies show a 8% absorbance decrease in 0.96 M dabco solution over 5 hours, indicating gradual degradation .

- Thermal stability : Dehydration occurs at 80–100°C (TGA mass loss ≈ 9%, matching dihydrate loss). Above 275°C, ligand decomposition releases NH₃ and ethylene .

- Mitigation strategies : Store in anhydrous, inert atmospheres and avoid prolonged exposure to light, which accelerates redox instability .

Basic Question

Q. How can elemental analysis and molar conductivity measurements aid in verifying the composition and ionic nature of the complex?

Methodological Answer:

- Elemental analysis : Calculated for [Co(en)₃]Cl₃·2H₂O (C₆H₂₄Cl₃CoN₆·2H₂O): C 18.1%, H 6.6%, N 21.1%. Deviations >0.3% indicate impurities or incorrect hydration .

- Molar conductivity : In aqueous solution, Λₘ ≈ 250–300 S·cm²·mol⁻¹ (25°C), confirming 1:3 electrolyte dissociation ([Co(en)₃]³⁺ + 3Cl⁻) .

Advanced Question

Q. What computational methods are used to predict the electronic structure and ligand field parameters of this cobalt(III) complex?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/def2-TZVP to calculate bond lengths and angles. Compare with X-ray data (e.g., Co–N DFT ≈ 1.98 Å vs. experimental 1.96 Å) .

- Ligand Field Theory (LFT) : Calculate ligand field splitting parameter () from UV-Vis data. For [Co(en)₃]³⁺, ≈ 22,000 cm⁻¹, consistent with strong-field en ligands .

- TD-DFT : Simulate electronic transitions to assign d-d bands (e.g., at 470 nm) .

Advanced Question

Q. How do counterion interactions influence the crystal packing and solubility of tris(ethylenediamine)cobalt(III) chloride dihydrate?

Methodological Answer:

- Crystal packing : Chloride counterions form hydrogen bonds with hydrate water (O–H···Cl, 3.1–3.3 Å), stabilizing the lattice. Triclinic symmetry (space group ) with unit cell parameters Å, Å, Å, , , .

- Solubility : High water solubility (≈50 g/L at 25°C) arises from ionic dissociation. Lower solubility in ethanol (≈2 g/L) due to reduced dielectric constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.